molecular formula C13H11N3O4 B2885734 N-(2-Methylphenyl)-2,4-dinitroaniline CAS No. 964-75-0

N-(2-Methylphenyl)-2,4-dinitroaniline

Cat. No. B2885734
CAS RN: 964-75-0
M. Wt: 273.248
InChI Key: OPGDEODYIMUSCO-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-2,4-dinitroaniline, also known as "orizalin," is a synthetic organic compound that has been widely used in scientific research. It is a yellow crystalline powder that is insoluble in water but soluble in organic solvents. Orizalin has been found to have various biochemical and physiological effects, making it useful in many research fields.

Mechanism of Action

The mechanism of action of orizalin involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO), which is involved in the synthesis of chlorophyll. By inhibiting this enzyme, orizalin disrupts the normal growth and development of plants, leading to their eventual death.
Biochemical and Physiological Effects:
Apart from its herbicidal properties, orizalin has been found to have various biochemical and physiological effects. For example, it has been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). Orizalin has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and xanthine oxidase.

Advantages and Limitations for Lab Experiments

Orizalin has several advantages as a research tool. It is relatively inexpensive and easy to synthesize, making it accessible to many researchers. Additionally, it has a well-understood mechanism of action, which makes it useful in studying the effects of herbicides and pesticides on plants. However, orizalin also has some limitations. For example, it is highly toxic and can pose a risk to researchers if not handled properly. Additionally, its use as a herbicide means that it can have unintended effects on the environment if not used carefully.

Future Directions

There are several potential future directions for research on orizalin. One area of interest is in developing new herbicides and pesticides that are based on the mechanism of action of orizalin. Additionally, there is ongoing research into the potential therapeutic applications of orizalin, particularly in the treatment of cancer. Finally, there is a need for more research into the environmental impact of orizalin and other herbicides and pesticides, in order to develop more sustainable and environmentally friendly alternatives.

Synthesis Methods

The synthesis of orizalin involves the reaction of 2-methylaniline with dinitrochlorobenzene in the presence of a base. The resulting product is then purified through recrystallization. The yield of orizalin obtained through this method is typically high, making it a cost-effective and efficient way to produce the compound.

Scientific Research Applications

Orizalin has been used in various scientific research fields, including biochemistry, toxicology, pharmacology, and environmental science. One of its primary uses is as a herbicide, as it has been found to inhibit the growth of weeds by disrupting the synthesis of chlorophyll. Orizalin has also been used as a tool to study the mechanisms of action of other herbicides and pesticides.

properties

IUPAC Name

N-(2-methylphenyl)-2,4-dinitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c1-9-4-2-3-5-11(9)14-12-7-6-10(15(17)18)8-13(12)16(19)20/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGDEODYIMUSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methylphenyl)-2,4-dinitroaniline

CAS RN

964-75-0
Record name 2,4-DINITRO-2'-METHYLDIPHENYLAMINE
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